molecular formula C18H17N3O4 B2505916 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide CAS No. 1904636-64-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide

Cat. No. B2505916
CAS RN: 1904636-64-1
M. Wt: 339.351
InChI Key: XVKQGPZHAYGHBY-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Material Science The acrylamide derivatives, particularly those containing phenylalanine moiety or similar structures, are extensively explored in polymer science. For example, homopolymers of a monosubstituted acrylamide with an amino acid moiety in the side chain have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing controlled polymerization characteristics and applications in creating materials with specific properties (H. Mori, K. Sutoh, T. Endo, 2005).

Biomedical Applications Acrylamide derivatives are also investigated for their potential biomedical applications, such as in the development of biodegradable hydrogels. These materials can be used as drug delivery systems, indicating their significance in controlled release of medications and therapeutic agents. The design and preparation of biodegradable hydrogels involve the polymerization of acrylamide and acrylic acid, potentially incorporating compounds similar to the queried chemical for specific functionalities (C. Elvira, J. Mano, J. San Román, R. Reis, 2002).

Catalysis and Chemical Synthesis Acrylamide compounds, especially those with specific functional groups, find applications in catalysis and as intermediates in organic synthesis. For instance, the use of acrylamide N-carbamates in oxidative cyclization to produce oxazolidine derivatives showcases the role of such compounds in synthetic chemistry, potentially opening pathways to synthesize related complex molecules (Anantha L Duddupudi, P. Pandey, H. Vo, C. Welsh, R. J. Doerksen, G. Cuny, 2020).

Photopolymerization The initiation of photopolymerization by certain acrylamide derivatives, leading to the polymerization of other acryl compounds, demonstrates the potential application of these chemicals in developing photo-responsive materials. This application is critical in fields such as material science and engineering, where light-induced processes are valuable for creating structured and functional polymers (G. Delzenne, U. Laridon, H. Peeters, 1970).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(6-2-11-1-5-15-16(7-11)25-10-24-15)19-13-3-4-14-12(8-13)9-18(23)21-20-14/h1-2,5-7,9,13H,3-4,8,10H2,(H,19,22)(H,21,23)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKQGPZHAYGHBY-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.